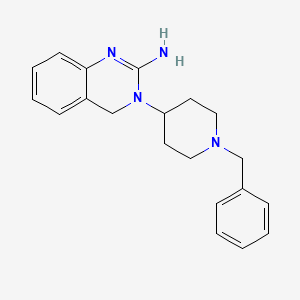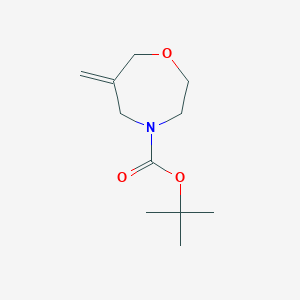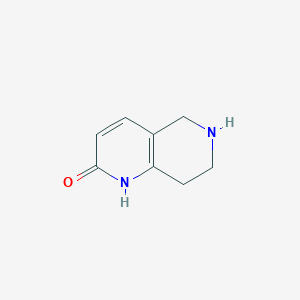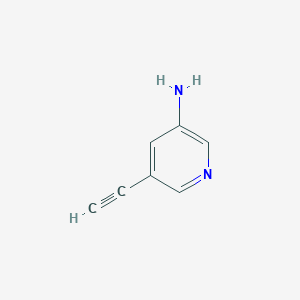
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
概要
説明
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a dihydroquinazolinamine core.
科学的研究の応用
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, given its structural similarity to known acetylcholinesterase inhibitors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Safety and Hazards
生化学分析
Biochemical Properties
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound has been found to bind to certain receptor proteins, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances synaptic transmission by increasing acetylcholine levels, which in turn affects cell signaling pathways and gene expression. In non-neuronal cells, this compound has been observed to influence cellular metabolism by modulating the activity of key metabolic enzymes. This compound also affects cell proliferation and differentiation, making it a potential candidate for therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by the benzylpiperidine moiety, which fits into the enzyme’s active site. Additionally, this compound interacts with receptor proteins, leading to changes in their conformation and activity. These interactions result in the modulation of downstream signaling pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits a rapid increase in acetylcholine levels due to acetylcholinesterase inhibition. Over time, the stability and degradation of this compound become critical factors influencing its long-term effects. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying effects on cellular function. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound enhances cognitive function and synaptic transmission without significant adverse effects. At higher doses, this compound can induce toxicity, leading to neuronal damage and behavioral changes. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by membrane transporters, facilitating its accumulation in target tissues. Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable quinazoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives from oxidation, reduced quinazoline compounds from reduction, and halogenated piperidine derivatives from substitution reactions .
作用機序
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural product-based acetylcholinesterase inhibitor used for cognitive enhancement
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its benzylpiperidine moiety and dihydroquinazolinamine core provide a unique scaffold for further chemical modifications and optimization for therapeutic use .
特性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFBBLTVHCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337910-17-5 | |
| Record name | 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)










